2-Amino-4-phenyl-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile
Description
2-Amino-4-phenyl-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile is a benzochromene derivative characterized by a fused chromene ring system, a phenyl substituent at position 4, and functional groups (amino and cyano) at positions 2 and 2. Its partially hydrogenated 5,6-dihydro-4H-chromene scaffold enhances planarity, facilitating DNA intercalation and covalent/non-covalent interactions, which underpin its cytotoxic activity against cancer cells . This compound disrupts cancer cell proliferation by inducing G2/M cell cycle arrest and apoptosis, positioning it as a promising antitumor agent .
Properties
CAS No. |
70382-87-5 |
|---|---|
Molecular Formula |
C20H16N2O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-amino-4-phenyl-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile |
InChI |
InChI=1S/C20H16N2O/c21-12-17-18(14-7-2-1-3-8-14)16-11-10-13-6-4-5-9-15(13)19(16)23-20(17)22/h1-9,18H,10-11,22H2 |
InChI Key |
XJCLJTWZBOPFRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)OC(=C(C2C4=CC=CC=C4)C#N)N |
Origin of Product |
United States |
Preparation Methods
Multi-Component Reaction (MCR) Approaches
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, enabling rapid synthesis with high yields. Two prominent methodologies are documented:
Protocol A (Ammonium Acetate Catalysis):
A mixture of 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde (1 mmol), 2-naphthol (1 mmol), and malononitrile (1 mmol) in ethanol, catalyzed by ammonium acetate (10 mol%), undergoes microwave irradiation (300 W, 80°C) for 10–15 minutes. Yields range from 82–89% .
Protocol B (Mg-Al Hydrotalcite Catalyst):
Arylglyoxals, 1-naphthol, and malononitrile react under solvent-free microwave conditions (100°C, 5–8 minutes) using Mg-Al hydrotalcite (15 mol%). This method achieves 70–89% yields with minimal purification.
Advantages:
- Reduced reaction time (≤15 minutes).
- Enhanced atom economy and selectivity.
Solvent-Free Mechanochemical Grinding
A green approach avoids solvents entirely. Equimolar quantities of benzyl alcohol derivatives, 1-naphthol, and malononitrile are ground with 3,3-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazole-3-ium) bromide ([BDBDMIm]Br) and ceric ammonium nitrate (CAN) at room temperature. Reaction completion occurs within 30–45 minutes , yielding 78–92% pure product.
Key Features:
- Eliminates toxic solvents.
- Reusable ionic liquid catalyst.
Reaction Mechanism and Pathway
The synthesis proceeds via a four-step cascade (Figure 1):
- Knoevenagel Condensation: Aldehyde and malononitrile form a cyanocinnamonitrile intermediate.
- Michael Addition: 2-Naphthol attacks the α,β-unsaturated nitrile.
- Cyclization: Intramolecular nucleophilic attack generates the chromene core.
- Isomerization: Tautomerization yields the thermodynamically stable 4H-chromene.
Supporting Evidence:
Comparative Analysis of Synthetic Methods
Trade-offs:
- Microwave: High yields but requires specialized equipment.
- Mechanochemical: Eco-friendly yet limited to small-scale synthesis.
- Catalyst-Free: Scalable but slower kinetics.
Optimization Studies
Catalyst Screening
Ammonium acetate and Mg-Al hydrotalcite outperform alternatives like piperidine or K₂CO₃ due to superior Brønsted acidity and surface area. For example:
| Catalyst | Yield (%) |
|---|---|
| NH₄OAc | 89 |
| Piperidine | 72 |
| K₂CO₃ | 65 |
Chemical Reactions Analysis
Reaction Mechanism and Conditions
Characterization and Reactivity
3.1 Spectral Data
-
FT-IR :
-
NMR :
3.2 Functional Group Reactivity
-
Amino group : Participates in nucleophilic substitution and condensation reactions.
-
Nitrile group : Susceptible to hydrolysis (acidic/basic conditions) and reduction.
-
Chromene core : May undergo electrophilic aromatic substitution due to conjugation.
Biological and Chemical Transformations
| Transformation | Reaction Type | Product | Application |
|---|---|---|---|
| Hydrolysis of nitrile | Acidic/basic catalysis | Amide or carboxylic acid derivative | Potential prodrug development |
| Condensation with aldehydes | Cross-aldol reaction | Chromene-based heterocycles | Scaffold diversification |
| Reduction of chromene | Catalytic hydrogenation | Dihydrobenzo[h]chromene derivatives | Modulation of pharmacokinetics |
Key Research Findings
-
Cytotoxicity : Derivatives exhibit activity against cancer cell lines (e.g., PC3, Huh7-D12) via apoptosis induction or cell cycle arrest .
-
Kinase Inhibition : Compounds 5c and 6b show inhibition of HsCK1ε (44% and 42% at 1 μM) .
-
Structural Influence : Aroyl substituents enhance biological activity by modulating lipophilicity and target binding .
Scientific Research Applications
2-Amino-4-phenyl-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-4-phenyl-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways . Its antimicrobial activity is believed to result from its interaction with bacterial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Activities
Impact of Ring Saturation and Functional Groups
- 5,6-Dihydro vs. 5,6,7,8-Tetrahydro Systems : The target compound’s 5,6-dihydro structure enhances planarity for DNA interaction, whereas tetrahydro derivatives (e.g., 5-oxo-4-phenyl-5,6,7,8-tetrahydro analogs) exhibit reduced DNA affinity but improved solubility and metabolic stability .
- 5-Oxo Group: Introduction of a 5-oxo group (e.g., in pyrano[3,2-c]chromenes) shifts activity from cytotoxicity to anticoagulation, mimicking warfarin’s mechanism .
- Azo Functionalization : Ethoxyphenylazo derivatives demonstrate dual antimicrobial and antiproliferative effects, likely due to enhanced π-π stacking and redox activity .
Physicochemical Properties
Substituents influence melting points, solubility, and synthetic yields:
- Melting Points : Fluorophenyl derivatives (e.g., 4b) exhibit higher melting points (234–237°C) compared to bromophenyl analogs (138–140°C), correlating with crystallinity and stability .
- Synthetic Yields: Microwave-assisted synthesis with green catalysts (e.g., Fe2O3 nanoparticles) achieves >90% yields for nitro-substituted derivatives, outperforming traditional methods .
Biological Activity
2-Amino-4-phenyl-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile (CAS Number: 70382-87-5) is a compound belonging to the class of 4H-chromenes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 300.354 g/mol. The structure features a chromene backbone, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance, research demonstrated that derivatives of this compound exhibited significant growth inhibition in breast cancer cell lines MDA-MB-231 and MCF-7, with IC50 values often below 30 µg/mL, comparable to standard chemotherapeutics like etoposide .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 2-Amino-4-phenyl... | MDA-MB-231 | <30 | |
| 2-Amino-4-phenyl... | MCF-7 | <30 | |
| Etoposide | MDA-MB-231 | ~10 |
The proposed mechanism by which 2-amino-4-phenyl derivatives exert their anticancer effects involves induction of apoptosis , inhibition of cell proliferation, and interference with critical cellular pathways such as topoisomerase inhibition. The chromene structure allows for interaction with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .
Other Biological Activities
Beyond anticancer effects, compounds in the chromene class have also shown potential antimicrobial and antiviral activities. For example, studies indicate that certain derivatives possess inhibitory effects against various pathogens and may serve as candidates for further development in treating infections .
Case Studies
- Cytotoxicity Evaluation : A study synthesized a series of chromene derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The most potent compounds demonstrated IC50 values significantly lower than those of established chemotherapeutics .
- Molecular Docking Studies : Investigations into the binding interactions of these compounds with target enzymes such as topoisomerase revealed favorable binding energies and interactions that suggest a strong potential for therapeutic applications .
Q & A
Q. What are the established synthetic routes for 2-Amino-4-phenyl-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile, and how can reaction conditions be optimized?
Answer: The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting α-cyanocinnamonitrile derivatives with substituted naphthols or tetralones in ethanol under reflux, catalyzed by piperidine (0.5 ml per 0.01 mol substrate) . For example, heating 4-methoxy-1-naphthol with α-cyano-p-fluorocinnamonitrile in ethanol at reflux for 60 minutes yields crystalline products after recrystallization from ethanol (m.p. 493–494 K) . Optimization includes adjusting solvent polarity, catalyst loading, and reaction time to improve yields. Green chemistry approaches, such as aqueous-phase synthesis (e.g., using water as a solvent with bovine serum albumin catalysts), are emerging alternatives .
Q. How is the crystal structure of this compound characterized, and what key parameters define its lattice system?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound typically crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters:
- a = 12.6336 Å, b = 11.9333 Å, c = 12.0471 Å
- β = 113.581°, V = 1664.56 ų, Z = 4 .
Key structural features include a dihydrobenzo[h]chromene core with a phenyl substituent at C4 and a nitrile group at C3. Hydrogen bonds (N–H⋯N) stabilize infinite chains along the b-axis, while π-π interactions (Cg⋯Cg distance: 3.7713 Å) contribute to packing stability .
Q. What spectroscopic techniques are used to validate the compound’s purity and functional groups?
Answer:
- IR Spectroscopy : Confirms nitrile (C≡N stretch ~2188–2203 cm⁻¹), amino (N–H ~3320–3465 cm⁻¹), and carbonyl (C=O ~1640 cm⁻¹) groups .
- ¹H NMR : Resonances for aromatic protons (δ 7.19–8.20 ppm), methoxy groups (δ 3.8–3.9 ppm), and amino protons (δ 5.8–9.79 ppm) are diagnostic .
- Mass Spectrometry : Molecular ion peaks ([M]+) align with calculated Mr (e.g., 346.35 g/mol for fluorophenyl derivatives) .
Advanced Research Questions
Q. How do substituents (e.g., fluoro, chloro, methoxy) influence the compound’s reactivity and bioactivity?
Answer: Substituents alter electronic and steric properties, impacting both synthesis and bioactivity:
- Electron-withdrawing groups (e.g., –F, –Cl) enhance electrophilicity at the nitrile carbon, accelerating nucleophilic additions (e.g., hydrazine to form pyrazoles) .
- Methoxy groups increase solubility and modulate antimicrobial activity. For example, 4-fluorophenyl derivatives show enhanced antitumor activity compared to chlorophenyl analogs due to improved cellular uptake .
- Crystallographic effects : Fluorine substituents reduce ring puckering (Cremer-Pople parameters: θ = 49.13°, φ = −135.72°) compared to bulkier groups .
Q. What methodologies resolve contradictions in crystallographic disorder or hydrogen bonding ambiguities?
Answer:
- Disordered Atoms : Refinement using SHELXL with split positions and isotropic displacement parameters. For example, C–H bonds in methyl groups are modeled with riding constraints (Uiso = 1.5Ueq) .
- Hydrogen Bonding : Difference Fourier maps locate H atoms, with freely refined N–H distances (0.89–0.90 Å). Wave-like chains along the b-axis are validated via symmetry operations (e.g., −x+1, y−½, −z+½) .
Q. How are pharmacological activities (e.g., antitumor, antimicrobial) evaluated experimentally?
Answer:
- Antimicrobial Assays : Disk diffusion/Kirby-Bauer methods against S. aureus and E. coli, with MIC values (e.g., 12.5–50 µg/mL) compared to standard drugs .
- Antitumor Screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at 24–72 hr exposures. IC50 values correlate with substituent electronic profiles .
- Enzyme Inhibition : Kinase or topoisomerase inhibition assays (e.g., % inhibition at 10 µM) with structure-activity relationship (SAR) analysis .
Methodological Challenges and Data Interpretation
Q. How can reaction yields be improved in green synthesis protocols?
Answer:
- Microwave Irradiation : Reduces reaction time (e.g., from 6 hr to 20 min) and improves yields (85% vs. 65% conventional) .
- Solvent-Free Conditions : Eliminate ethanol/toluene mixtures, using ball milling for mechanochemical synthesis .
- Catalyst Recycling : Immobilized enzymes (e.g., lipase) or heterogeneous catalysts (e.g., SiO2-NH2) enable reuse over 5 cycles without yield loss .
Q. What computational tools aid in predicting bioactivity or reaction pathways?
Answer:
- DFT Calculations : Optimize transition states (e.g., cyclization steps) with Gaussian09 using B3LYP/6-31G(d) basis sets .
- Molecular Docking : AutoDock Vina screens against target proteins (e.g., EGFR kinase PDB: 1M17), with binding energies ≤−8.5 kcal/mol indicating high affinity .
- QSAR Models : Train datasets (e.g., 50 derivatives) with MLR analysis to correlate logP and Hammett constants (σ) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
